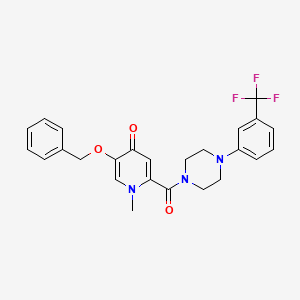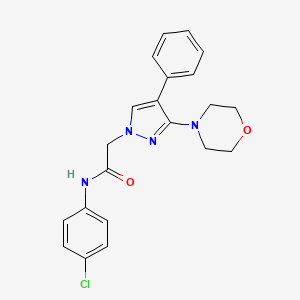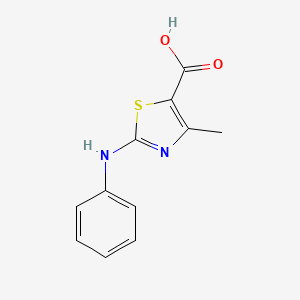
4-Methyl-2-(Phenylamino)-1,3-thiazol-5-carbonsäure
Übersicht
Beschreibung
4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Thiazole derivatives have been synthesized using 4-methyl-2-phenylthiazole-5-carbohydrazide as a synthon .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with various aromatic aldehydes . For instance, compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone have been reported to react with various aromatic aldehydes in the early phase of reactions .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Thiazole-bearing compounds, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiophenderivate, wie z. B. 4-Methyl-2-(Phenylamino)-1,3-thiazol-5-carbonsäure, haben eine antibakterielle Aktivität gezeigt . So zeigten die Derivate 7b und 8 eine Aktivität, die vergleichbar war mit den Standardmedikamenten Ampicillin und Gentamicin für alle getesteten Bakterienarten . Darüber hinaus zeigte Verbindung 3 eine starke Aktivität gegen Aspergillus fumigates .
Antifungal Aktivität
Einige Thiophenderivate haben eine gute Aktivität gegen Syncephalastrum racemosum gezeigt . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung von Antimykotika eingesetzt werden könnte.
Behandlung von Diabetes mellitus
Es ist bekannt, dass Thiophenderivate Anwendungen bei der Behandlung von Diabetes mellitus haben . Daher könnte this compound möglicherweise zur Entwicklung neuer Diabetesmedikamente eingesetzt werden.
Antihypertensive Medikamente
Thiophenderivate wurden bei der Entwicklung von Antihypertensiva eingesetzt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen in diesem Bereich haben könnte.
Analgetika und entzündungshemmende Medikamente
Thiophenderivate wurden bei der Entwicklung von Analgetika und entzündungshemmenden Medikamenten eingesetzt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen in diesem Bereich haben könnte.
Cholesterinsenker
Thiophenderivate wurden bei der Entwicklung von Cholesterinsenkern eingesetzt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen in diesem Bereich haben könnte.
Antivirale Mittel
Thiophenderivate wurden bei der Entwicklung von antiviralen Mitteln eingesetzt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen in diesem Bereich haben könnte.
Antitumormittel
Thiophenderivate wurden bei der Entwicklung von Antitumormitteln eingesetzt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen in diesem Bereich haben könnte.
Zukünftige Richtungen
Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that future research may continue to explore the potential of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid and similar compounds in drug development.
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase 1 . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the fatty acid synthesis pathway .
Mode of Action
The compound interacts with its target by catalyzing the condensation reaction of fatty acid synthesis . It adds two carbons from malonyl-ACP to an acyl acceptor . This interaction results in the elongation of the fatty acid chain, specifically from C-10 to unsaturated C-16 and C-18 fatty acids .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway . The compound’s interaction with the 3-oxoacyl-[acyl-carrier-protein] synthase 1 enzyme leads to the elongation of the fatty acid chain
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be determined at this time.
Result of Action
The interaction with the 3-oxoacyl-[acyl-carrier-protein] synthase 1 enzyme suggests that it may influence the fatty acid synthesis pathway
Eigenschaften
IUPAC Name |
2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)16-11(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBUJXLOYNNILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)
![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)
![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)
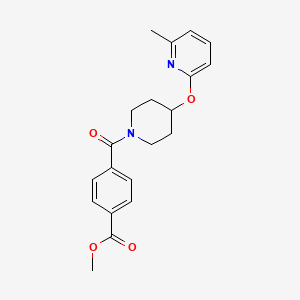
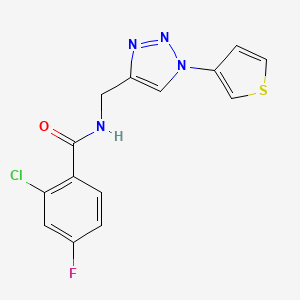
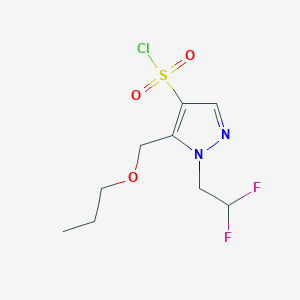
![4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2367072.png)
![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2367074.png)


